Aldicarb

Catalog No.
S001904
CAS No.
116-06-3
M.F
C7H14N2O2S
C7H14N2O2S
CH3SC(CH3)2CH=NOCONHCH3
M. Wt
190.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aldicarb

CAS Number

116-06-3

Product Name

Aldicarb

IUPAC Name

[(Z)-(2-methyl-2-methylsulfanylpropylidene)amino] N-methylcarbamate

Molecular Formula

C7H14N2O2S
C7H14N2O2S
CH3SC(CH3)2CH=NOCONHCH3

Molecular Weight

190.27 g/mol

InChI

InChI=1S/C7H14N2O2S/c1-7(2,12-4)5-9-11-6(10)8-3/h5H,1-4H3,(H,8,10)/b9-5-

InChI Key

QGLZXHRNAYXIBU-UITAMQMPSA-N

SMILES

CC(C)(C=NOC(=O)NC)SC

Solubility

0.1 to 1.0 mg/mL at 72 °F (NTP, 1992)
Sparingly soluble in certain organic solvents, most soluble in chloroform and acetone
Aldicarb solubilities (expressed as %) at various temperatures.
Table: Percent Solubility [Table#3193]
350 g/kg, acetone; 300 g/kg, dichloromethane; 150 g/kg, benzene; 150 g/kg, xylene; all at 25 °C
In water, 4,930 mg/L at 20 °C
Practically insoluble in hexane
Solubility in water, g/100ml at 25 °C: 0.6

Synonyms

Aldicarb, ENT 27,093, ENT-27,093, ENT27,093, Temik, UC 21,149, UC 21149, UC-21,149, UC-21149, UC21,149, UC21149

Canonical SMILES

CC(C)(C=NOC(=O)NC)SC

Isomeric SMILES

CC(C)(/C=N\OC(=O)NC)SC

Description

The exact mass of the compound Aldicarb is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.1 to 1.0 mg/ml at 72° f (ntp, 1992)0.03 msparingly soluble in certain organic solvents, most soluble in chloroform and acetone['aldicarb solubilities (expressed as %) at various temperatures.', 'table: percent solubility [table#3195]'][]350 g/kg, acetone; 300 g/kg, dichloromethane; 150 g/kg, benzene; 150 g/kg, xylene; all at 25 °cin water, 4,930 mg/l at 20 °cpractically insoluble in hexanesolubility in water, g/100ml at 25 °c: 0.6. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 379586. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Carbamates. It belongs to the ontological category of carbamate ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Aldicarb is a carbamate insecticide widely recognized for its potent effectiveness against a variety of pests, particularly soil-borne nematodes and foliar insects. It is chemically classified as 2-methyl-2-(methylthio)propionaldehyde-O-methylcarbamoyloxime, with the molecular formula C7H14N2O2SC_7H_{14}N_2O_2S. Aldicarb functions primarily as a cholinesterase inhibitor, preventing the breakdown of acetylcholine in synapses, which leads to prolonged stimulation of muscles and glands. This compound was first synthesized in 1965 and entered commercial use in 1970 under the trade name Temik .

Aldicarb acts as a cholinesterase inhibitor. It binds to the enzyme acetylcholinesterase in the nervous system of insects. This enzyme is responsible for breaking down the neurotransmitter acetylcholine after it transmits nerve impulses. By inhibiting this enzyme, Aldicarb disrupts the nervous system, leading to uncontrolled muscle contractions, paralysis, and ultimately, death of the insect [].

Toxicity

Aldicarb is highly toxic to humans and animals. Exposure can cause cholinergic poisoning, with symptoms like nausea, vomiting, diarrhea, dizziness, muscle weakness, and respiratory failure. It can be fatal in severe cases []. The World Health Organization classifies Aldicarb as "extremely hazardous" [].

Aldicarb undergoes several significant chemical transformations, primarily oxidation and hydrolysis:

  • Oxidation: Aldicarb is rapidly oxidized to its sulfoxide and sulfone derivatives. Approximately 48% of aldicarb can convert to sulfoxide within a week under certain soil conditions, while conversion to sulfone occurs at a slower rate .
  • Hydrolysis: The hydrolysis of aldicarb leads to the formation of oximes and nitriles, which are less toxic than the parent compound. The rate of hydrolysis is pH-dependent, exhibiting half-lives ranging from minutes at high pH levels to several months at neutral pH .
  • Metabolism: In biological systems, aldicarb is metabolized primarily through hydrolysis and oxidation, yielding metabolites that retain some level of cholinesterase inhibitory activity .

The primary biological activity of aldicarb is its inhibition of acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system. This inhibition results in a cholinergic crisis, characterized by symptoms such as salivation, lacrimation, urination, diarrhea, gastrointestinal distress, muscle twitching, and potentially respiratory failure in cases of severe poisoning . Unlike organophosphate pesticides, the effects of aldicarb are generally reversible upon cessation of exposure and administration of antidotes like atropine .

Aldicarb synthesis involves several steps:

  • Initial Reaction: The process begins with the reaction of nitrosyl chloride with isobutylene to form a precursor compound.
  • Formation of Aldicarb: This precursor is then reacted with methyl mercaptan and sodium hydroxide to yield aldicarb. The synthesis produces both E and Z geometric isomers .
  • Commercial Production: Aldicarb is produced commercially in various formulations, typically as granules containing 5%, 10%, or 15% active ingredient for soil application .

Aldicarb is employed extensively in agriculture for pest control due to its systemic properties. Specific applications include:

  • Crops: It is used on cotton, sugar beets, potatoes, sweet potatoes, peanuts, oranges, pecans, and various ornamental plants.
  • Pest Control: Effective against insects like thrips, aphids, spider mites, and nematodes; it plays a crucial role in managing pest resistance to other insecticides .

Research indicates that aldicarb interacts significantly with biological systems:

  • Toxicity Studies: Aldicarb's effects on acetylcholinesterase activity have been studied extensively in both animal models and human cases of accidental poisoning. These studies reveal rapid absorption through gastrointestinal and dermal routes and highlight the compound's acute toxicity profile .
  • Metabolite Effects: The metabolites of aldicarb (sulfone and sulfoxide) also exhibit cholinesterase inhibition but differ in their kinetics and duration of action compared to the parent compound .

Several compounds share structural or functional similarities with aldicarb. Here are some notable examples:

Aldicarb's unique properties stem from its specific structure that allows it to be both an effective nematicide and an insecticide while exhibiting reversible cholinesterase inhibition compared to other similar compounds that may have more permanent effects on this enzyme system .

Physical Description

Aldicarb appears as white crystals with a slightly sulfurous odor. Commercial formulations are granular Used as an insecticide, acaricide, and nematocide. (EPA, 1998)
White crystals with a slightly sulfurous odor; [CAMEO]
COLOURLESS CRYSTALS.
White crystals with a slightly sulfurous odor. Commercial formulations are granular.

Color/Form

Crystals from isopropyl ether

XLogP3

1.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

190.07759887 g/mol

Monoisotopic Mass

190.07759887 g/mol

Boiling Point

Decomposes (NTP, 1992)
decomposes

Heavy Atom Count

12

Density

1.195 at 77 °F (EPA, 1998) - Denser than water; will sink
Specific gravity: 1.1950 at 25 °C
1.195

LogP

1.13 (LogP)
log Kow = 1.13
1.36

Odor

Slightly sulfurous odor

Decomposition

When heated to decomposition it emits very toxic fumes of /nitrogen oxides and sulfur oxides/.
... Decomposes rapidly in alkaline media & at temperatures above 100 °C.
Rapidly converted by oxidizing agents to the sulfoxide, which is more slowly oxidized to the sulfone (aldoxycarb q.v.).

Appearance

Assay:≥98%A crystalline solid

Melting Point

210 to 214 °F (EPA, 1998)
99-100 °C
100 °C
210-214 °F

UNII

OR2E6B4F2X

GHS Hazard Statements

H300: Fatal if swallowed [Danger Acute toxicity, oral];
H311: Toxic in contact with skin [Danger Acute toxicity, dermal];
H330: Fatal if inhaled [Danger Acute toxicity, inhalation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Cholinesterase Inhibitors

Mechanism of Action

The carbamate insecticides are reversible cholinesterase-inhibitors. They cause this effect by reversible carbamylation of the enzyme acetylcholinesterase, allowing accum of acetylcholine, as with the organophosphate insecticides. ... While the organophosphate insecticides cause irreversible inhibition of the cholinesterase enzymes, the carbamyl-enzyme complex is reversible & dissociates far more readily than the organophosphate complex. The clinical syndrome is more benign & of much shorter duration with the carbamate insecticides. Unlike the the organophosphates, the carbamates poorly penetrate the CNS. /Carbamate insecticides/

Vapor Pressure

Less than 0.5 at 68F (EPA, 1998)
0.0000347 [mmHg]
2.9X10-5 mm Hg at 20 °C
Vapor pressure, Pa at 25 °C: 0.01
<0.5 mmHg

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Impurities

Impurities likely to be present in technical aldicarb in concentrations of over 100 ppm include the following: (CH3)2C(SCH3)CH:NOH, (CH3)2C(OC2H5)CH:NOCONHCH3, (CH3)2C(SOCH3)CH:NOCONHCH3, (CH3)2C(SCH3)CN, CH3NHCONHCH3, CH3NHCONC(CONHCH3)CH3, (CH3)2C(SCH3)CH:NOCON(CONHCH3)CH3

Other CAS

116-06-3

Absorption Distribution and Excretion

Male rats (Carworth Farms-Elias Stock) were treated orally or ip with labeled Temik in ethanol or Temik sulfoxide in water. Excretion of s-methyl-(14)C & tert-butyl-(14)C temik was completed, essentially, in 4 days. N-methyl-(14)C was excreted in urine & feces up to 11 days.
Aldicarb is readily absorbed from GI tract of treated animals. Excretion of radiolabeled cmpd admin to rats is primarily in urine, as approx 80% appears within 24 hr, with additional 1% in feces. Only traces of unchanged parent cmpd were found in excreta. When aldicarb is labeled on n-methyl carbon or carbonyl carbon large portion of radioactivity is found in expired air as (14)CO2. Very little aldicarb residues are found in tissues or carcasses of treated animals.
To measure the excretion of aldicarb admin repeatedly, dogs were maintained on diets determining an intake of 0.75 mg/dog/day for 20 days before & 10 days after being given a single (14)C-labeled dose. Of the radioactivity recovered in the urine, 90% was found within 24 hr after admin of the radiolabeled aldicarb.
Aldicarb is readily absorbed through the gut in rats and cows and through the skin in rats and rabbits. It is rapidly metabolized and excreted within 24 hours of exposure, almost all of the toxic and nontoxic metabolites being excreted in urine.
For more Absorption, Distribution and Excretion (Complete) data for ALDICARB (10 total), please visit the HSDB record page.

Metabolism Metabolites

Within 48 hours of administration of carbonyl-(14)C labelled aldicarb rats eliminated over 60% of the (14)C as carbon dioxide, less than 30% was found in the urine. In other (14)C-studies rats excreted more than 80% of the degradation products in urine and less than 10% in faeces (an excretion pattern favoured by enterohepatic cycling of glucuronides which may also serve to extend the systemic activity of the toxic metabolites). The major urinary metabolites were aldicarb sulfoxide (40% of the dose), its oxime and nitrile forms (over 30%); the sulfone and related oxime and nitrile; and, the aldehyde and acid analogues. Aldicarb is not commonly found in the excreta. Bound residues of ingested plant tissues are not absorbed and therefore are found in the faeces. In single dose and short-term diet studies, lactating cows eliminated aldicarb metabolites as rapidly as rats and in the same array of metabolites. Approximately 1% of the dose was excreted in the milk, sulfone and sulfoxide were the major metabolites at 15 and 4% of the total milk residue content respectively.
... Aldicarb is metabolized by both oxidative pathways and hydrolytic processes. Oxidation results in cmpd which are also active cholinesterase inhibitors, while hydrolysis produces cmpd of little or no insecticidal activity or toxicity to other organisms.
The major route of elimination of Temik-(35)S /aldicarb/ ... admin to lactating cow was by way of urine. Extracted and tentatively identified in milk were 11 compounds, incl temik sulfoxide and sulfone, oxime sulfoxide and sulfone, nitrile sulfoxide & sulfone, temik oxime, and 4 unidentified compounds. Metabolites identified in urine were qualitatively identical but differed quantitatively. Only 5 metabolites were identified in feces: temik oxime, oxime sulfoxide, temik sulfoxide, temik sulfone and nitrile sulfone.
In rats, sulfoxide accounted for 40% of dose /of aldicarb/ and sulfone for 1%; both ... are more potent anticholinesterases than aldicarb. Metabolite in cow's milk and urine was hydroxymethyl analogue of sulfone; two other bovine metabolites were 2-methyl-2-(methylsulfinyl)propanol and 2-methyl-2-(methylsulfonyl)propanol.
For more Metabolism/Metabolites (Complete) data for ALDICARB (16 total), please visit the HSDB record page.

Associated Chemicals

Aldicarb sulfoxide;1646-87-3
Aldicarb sulfone;1646-88-4

Wikipedia

Aldicarb

Biological Half Life

... In worms, aldicarb is rapidly converted to the sulfoxide which has a half-life in worms of 19 hr at 15 °C, and 50 hr at 5 °C.
... Aldicarb was metabolized in channel catfish to aldicarb sulfoxide, along with the formation of minor hydrolytic products. The toxicokinetics of aldicarb in catfish are bi-compartmental with rapid elimination (t1/2 = 1.9 hr). ...

Use Classification

Environmental transformation -> Pesticides (parent, predecessor)
INSECTICIDES

Methods of Manufacturing

Aldicarb is prepared by treating isobutene with nitrosyl chloride, treating the resulting dimeric adduct with sodium methyl sulfide, and converting the resulting oxime to the carbamate with methyl isocyanate. Warning: the dimeric isobutene nitrosochloride is unstable and decomposes explosively at 94 °C. The oxime and end product also decompose vigorously above 140 and 160 °C, respectively.
Produced by the reaction of methyl isocyanate with 2-methyl-2-(methylthio)propionaldehyde.
Preparation: L. K. Payne, Jr., M. H. J. Weiden, French patent 1377474; eidem, United States of America patent 3217037 (1963, 1965 both to Union Carbide)

General Manufacturing Information

Propanal, 2-methyl-2-(methylthio)-, O-[(methylamino)carbonyl]oxime: ACTIVE
Aldicarb was first registered in 1970. Marketing of aldicarb was stopped in Long Island in 1980 due to high levels of aldicarb degradates found in ground water there. In 1981, aldicarb was classified as a restricted use pesticide and in 1984 was placed under Special Review. Aldicarb is currently under Special Review because of concerns regarding ground water contamination. Position Documents (PD's) 1 and 2/3 were published on 7/11/84 (49 FR 28320) and 6/29/88 (53 FR 24630), respectively. A Special Review Data Call-In-Notice (DCI) was issued 6/3/89 requiring the registrant to submit additional ground water data. In addition, because a National Food Survey identified discrepancies between anticipated residues in foods and actual residues from food survey samples, the Special Review required a variety of studies related to use on potatoes and citrus crops. In 1990, the sale of aldicarb on potatoes was voluntarily suspended due to detection of tolerance-exceeding aldicarb residues on individual potatoes. The registrant agreed to dietary risk reduction actions involving voluntary cancellation of use on bananas and registration amendments for uses on potatoes, sweet potatoes, oranges and grapefruit. The registrant subsequently submitted extensive field residue and commercial storage and processing data showing that more controlled application techniques would ensure residues below the established tolerance and would not pose any increased dietary risk. The use on potatoes was re-instated in the states of FL, ID, WA and OR, after new application methods demonstrated significantly lower residues in potatoes. Although dietary risk concerns relating to use on potatoes have been resolved, aldicarb remains in EPA's Special Review process because of concerns about risks of ground water contamination. In 1998, the Agency issued a proposal as part of Special Review to manage risks due to ground water concerns through national measures consisting of the prohibition of aldicarb use within 300 feet of a drinking water well, and geographically specific measures consisting of the requirement for State Management Plans. The Agency will begin the process to close out the Special Review of aldicarb in the near future.
The WHO Recommended Classification of Pesticides by Hazard identifies aldicarb (technical grade) as Class IA: extremely hazardous; Main Use: insecticide applied to soil: not used with herbicides or plant growth regulators.
/Aldicarb/ ... insecticidal properties were first described by Weiden MHJ et al; J Econ Entomol 58: 154 (1965). Introduced by the Union Carbide corporation (US patent 3,217,037) as code number 'UC21 149'; trade mark 'Temik'.
As the result of the aldicarb contamination of drinking water wells, Union Carbide Corporation excluded the use of aldicarb products in Suffolk County, Long Island, New York. The company also limited the use of aldicarb products to once every two years and only after plant emergency in the States of Maine and Wisconsin and the Counties of Hartford in Connecticut; Kent and New Castle in Delaware; Franklin and Hampshire in Massachusetts; Worchester in Maryland; Atlantic, Burlington, Cumberland, Monmouth and Salem in New Jersey; Newport and Washington in Rhode Island; and Accomack and Northampton in Virginia. Aldicarb may be applied at planting at the 1 lb active ingredient/acre rate for aphid control in the State of Maine.
For more General Manufacturing Information (Complete) data for ALDICARB (8 total), please visit the HSDB record page.

Analytic Laboratory Methods

AOAC Method 974.04. Aldicarb in Pesticide Formulations. Infrared Spectrophotometric Method.
Method: ASTM D5315; Procedure: high performance liquid chromatography with post-column derivatization; Analyte: aldicarb; Matrix: ground water and finished drinking water; Detection Limit: 1 ug/L.
Method: EPA-OGWDW/TSC 531.2; Procedure: high performance liquid chromatography with postcolumn derivitization; Analyte: aldicarb; Matrix: finished drinking waters; Detection Limit: 0.026 ug/L.
Method: EPA-ORD/EPA-OST 538; Procedure: direct aqueous injection-liquid chromatography/tandem mass spectrometry; Analyte: aldicarb; Matrix: drinking water; Detection Limit: 0.03 ug/L.
For more Analytic Laboratory Methods (Complete) data for ALDICARB (15 total), please visit the HSDB record page.

Clinical Laboratory Methods

The goal of this study was to develop a method to detect pesticide adducts in tryptic digests of butyrylcholinesterase in human plasma from patients poisoned by pesticides. Adducts to butyrylcholinesterase in human serum may serve as biomarkers of pesticide exposure because organophosphorus and carbamate pesticides make a covalent bond with the active site serine of butyrylcholinesterase. Serum samples from five attempted suicides (with dichlorvos, Aldicarb, Baygon and an unknown pesticide) and from one patient who accidentally inhaled dichlorvos were analyzed. Butyrylcholinesterase was purified from 2 ml serum by ion exchange chromatography at pH 4, followed by procainamide affinity chromatography at pH 7. The purified butyrylcholinesterase was denatured, digested with trypsin and the modified peptide isolated by HPLC. The purified peptide was analyzed by multiple reaction monitoring in a QTRAP 4000 mass spectrometer. This method successfully identified the pesticide-adducted butyrylcholinesterase peptide in four patients whose butyrylcholinesterase was inhibited 60-84%, but not in two patients whose inhibition levels were 8 and 22%. It is expected that low inhibition levels will require analysis of larger serum plasma volumes. In conclusion, a mass spectrometry method for identification of exposure to live toxic pesticides has been developed, based on identification of pesticide adducts on the active site serine of human butyrylcholinesterase.

Storage Conditions

Store aldicarb indoors in an isolated, well-ventilated, clean, dry, cool area (not above 46 °C). Store away from incompatible substances, such as highly alkaline materials. Aldicarb should be stored in a manner that will preclude mixing with water, because the resultant solution may be seriously hazardous. Do not store near food, animal feed, or other items intended for human or animal consumption. Make certain that the storage area is inaccessible to children.

Interactions

This paper describes the results of 5 years of research on interactive effects of mixtures of aldicarb, atrazine, and nitrate on endocrine, immune, and nervous system function. The concentrations of chemicals used were the same order of magnitude as current maximum contaminant levels (MCLs) for all three compounds. ... in experiments that varied in duration from 22 to 103 days. ... Changes in thyroid hormone levels, ability to make antibodies to foreign proteins, and aggression in wild deer mice, Peromyscus maniculatus, and white outbred Swiss Webster mice, Mus musculus, ND4 strain /were tested/. Endocrine, immune, and behavior changes occurred due to doses of mixtures, but rarely due to single compounds at the same concentrations. Immune assay data suggest the possibility of seasonal effects at low doses. ... A multiple-level model /is presented/ to help interpret the data in the context of human health and biological conservation concerns.
Aldicarb was administered orally to male rats alone and in combination with a series of eight organophosphate esters or one carbamate ester, all anti-cholinesterase agents, to examine the potential interactive or additive effects. Results of the study, using proportions of the acute lethal dose of each material alone and in combination with aldicarb, showed a simple additive effect with all materials tested. Aldicarb was not found to potentiate the acute oral toxicity of other anticholinesterase agents. Further studies were reported on the potential interaction of aldicarb with alpha-naphthol, aldicarb sulfoxide with aldicarb sulfone and aldicarb sulfone with parathion administered orally and aldicarb with alpha-naphthol or with carbaryl administered by the intraperitoneal route. In no case were any interactions greater tnan the predicted additive effects.
Previous studies in our laboratory indicated gender differences in salinity-enhanced acute toxicity of aldicarb in Japanese medaka with females being more susceptible. In the current study, the effects of the sex steroids, 17beta estradiol (E2) and testosterone (T) on aldicarb toxicity was examined. Adult Japanese medaka were separated by sex and exposed to 100 ug/l E2 or T for 6 days followed by exposure to the 96-hr LC50 (0.5 mg/L) of aldicarb. The toxicity of aldicarb to adult males was significantly lowered by E2 and T whereby the mortality % was reduced to 23.3 +/- 5.8% and 3.3 +/- 5.8%, respectively, compared to the fish not receiving steroids (46.7 +/- 5.8% mortality). In females, T caused significant reduction in aldicarb toxicity to 16.7 +/- 5.8%, while E2 significantly enhanced the toxicity to 96.7 +/- 5.8% mortality. Since the flavin-containing monooxygenase (FMO) enzyme system had been shown to play a critical role in aldicarb toxicity, the effect of E2 and T on FMO expression was examined. Gill FMO activity showed a direct correlation with the overall toxicity of aldicarb in both male and female medaka. Expression of FMO1-like protein was significantly reduced by T in male livers and gills, and T did not affect the expression of FMOs in female tissues. In contrast, E2 significantly reduced FMO1-like protein expression in male gills and female livers, as well as FMO3 expression in both male and female livers, but significantly increased gill FMO1 expression in females. Since aldicarb acts by inhibiting the enzyme cholinesterase (ChE), the effect of sex hormones on the activity of this enzyme was also examined. In both male and female medaka, T counteracted the inhibitory effect of aldicarb on muscle ChE. In male fish, E2 had similar effects but did not seem to counteract the ChE inhibition in females. In conclusion, E2 and T modulation of aldicarb toxicity in Japanese medaka seems to be mediated via alteration of gill FMO and ChE actitivies.
Toxic interactions between cupric-sulfate and zineb or aldicarb were studied in rats. Male albino-rats were gavaged daily with cupric-sulfate, zineb, or aldicarb alone or in combination for 9 weeks. The cupric-sulfate dose was equivalent to 2% of the oral lethal median dose (LD50). The zineb and aldicarb doses were equal to 1, 2, and 5% of their oral LD50s, designated, low, medium, and high, respectively. Body weight gain was monitored. The rats were killed after 9 weeks. Standard hematologic and serum chemistry parameters were determined. Most treated rats showed emaciation, aggressiveness, and cachexia toward the end of the 9 week dosing period. All groups treated with zineb and aldicarb showed significantly decreased body weight gains relative to those given cupric-sulfate. A synergistic decrease in body weight gain occurred in rats given cupric-sulfate plus zineb. The medium and high doses of zineb and the high dose of aldicarb significantly decreased thymus weight. Cupric-sulfate interacted with the high dose of zineb to cause a synergistic decrease in thymus weight. Adrenal and testes weights were significantly decreased in rats dosed with cupric-sulfate plus zineb. All zineb and aldicarb treatments except the low dose of zineb significantly decreased hemoglobin values and red blood cell and platelet counts. White blood cell counts were significantly decreased in rats treated with the high dose of zineb and the medium and high doses of aldicarb alone or in combination with cupric-sulfate. Zineb caused a dose related increase in serum alkaline-phosphatase activity which was enhanced by cupric-sulfate. All treatments significantly increased serum alanine-aminotransferase activity and decreased cholinesterase activity. Serum triglyceride concentrations were significantly decreased by the high and medium doses of zineb and aldicarb. The authors conclude that cupric-sulfate interacts synergistically with zineb or aldicarb to induce a variety of hematologic and serological changes.
For more Interactions (Complete) data for ALDICARB (7 total), please visit the HSDB record page.

Stability Shelf Life

Aldicarb is stable under normal storage conditions and in acidic media but decomposes rapidly in alkaline media and at temperatures above 100 °C.
Analysis ... indicated that this material had not changed under storage conditions for approx 4 years.
Stable in neutral, acidic, & weakly alkaline media.

Dates

Modify: 2023-09-12

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